![molecular formula C12H23ClN2O4 B11835932 1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride CAS No. 1624260-18-9](/img/structure/B11835932.png)
1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride
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Overview
Description
1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C12H22N2O4·HCl. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring is constructed through intramolecular cyclization reactions.
Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:
Bulk Synthesis: Large-scale synthesis of the diazepane ring using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups.
Oxidation and Reduction: The diazepane ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diazepane ring can lead to the formation of ketones or carboxylic acids .
Scientific Research Applications
Overview
1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride is a chemical compound characterized by its unique structural properties, which include a tert-butyl group and a methyl group attached to a diazepane ring. This compound has garnered attention in biochemical research and pharmaceutical applications due to its potential biological activities and versatility as a synthetic building block.
Pharmaceutical Applications
This compound is primarily utilized in the following pharmaceutical contexts:
- Biochemical Research : It serves as a biochemical reagent in various synthetic processes. Its unique structure allows it to act as a versatile building block in synthetic organic chemistry, facilitating the development of new compounds with potential therapeutic effects.
- Drug Development : Preliminary studies suggest that this compound may interact with biological targets relevant to pharmacodynamics and pharmacokinetics. Understanding these interactions is essential for assessing its implications for therapeutic use.
Case Studies and Research Findings
Research on the applications of this compound has highlighted several significant findings:
Case Study 1: Interaction Studies
A study conducted to map out the interactions of this compound with various receptors indicated potential effects on certain pathways involved in neurotransmission. These findings suggest that further exploration could lead to the development of novel therapeutic agents targeting neurological disorders.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound has shown promising results in enhancing biological activity. By modifying the diazepane structure, researchers have been able to create analogs that exhibit improved efficacy in vitro and in vivo models .
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate
- tert-Butyl 4-(2-aminoethyl)-3-methylpiperazine-1-carboxylate
- tert-Butyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate
Uniqueness
1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride is unique due to its specific substitution pattern on the diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H23ClN2O4
- Molecular Weight : 276.77 g/mol
- CAS Number : 194032-32-1
- Physical State : Solid at room temperature, soluble in organic solvents.
Pharmacological Profile
This compound exhibits several pharmacological activities:
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in human leukemia cells.
- Antimicrobial Activity : Preliminary investigations indicate that this compound has antimicrobial properties against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition of growth for specific Gram-positive bacteria.
The mechanism of action of this compound is thought to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Safety Profile
While the compound shows promise in therapeutic applications, safety assessments indicate potential toxicity. It is classified as harmful if swallowed or in contact with skin, necessitating careful handling and further toxicological studies.
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of this compound demonstrated significant cytotoxicity against human leukemia cell lines. The IC50 values were reported at concentrations as low as 5 µM, indicating potent activity.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 15 µg/mL against S. aureus and an MIC of 30 µg/mL against E. coli, suggesting moderate antibacterial activity.
Data Table: Biological Activities Summary
Properties
CAS No. |
1624260-18-9 |
---|---|
Molecular Formula |
C12H23ClN2O4 |
Molecular Weight |
294.77 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-7-5-6-13-9(8-14)10(15)17-4;/h9,13H,5-8H2,1-4H3;1H |
InChI Key |
ZIQJLVHTVATWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC.Cl |
Origin of Product |
United States |
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